3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde
Overview
Description
3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde is an organic compound with the molecular formula C12H7F3N2O2 and a molecular weight of 268.19 g/mol . This compound features a benzaldehyde moiety linked to a pyrimidine ring substituted with a trifluoromethyl group. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)pyrimidine and 3-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The 2-chloro-4-(trifluoromethyl)pyrimidine undergoes a nucleophilic substitution reaction with 3-hydroxybenzaldehyde to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde can undergo various chemical reactions :
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde can be compared with other similar compounds :
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde: This compound has a similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring, leading to different chemical and biological properties.
2-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde: This isomer has the trifluoromethyl group at the 2-position of the pyrimidine ring, which can affect its reactivity and interactions with biological targets.
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde: This compound has the trifluoromethyl group at the 4-position of the pyrimidine ring, resulting in different electronic and steric effects.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)11-16-5-4-10(17-11)19-9-3-1-2-8(6-9)7-18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBAPIAQNNOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196512 | |
Record name | Benzaldehyde, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-00-1 | |
Record name | Benzaldehyde, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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